2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL
Description
2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-8-9(2)17-16(19-15(8)21)25-6-13-18-14(20-24-13)10-3-4-11-12(5-10)23-7-22-11/h3-5H,6-7H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMSQCLBPPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Pyrimidinol Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinol ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen atoms.
Substitution: Substituted derivatives where the nucleophile has replaced a leaving group.
Scientific Research Applications
2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4]oxadiazol-5-yl}methyl}sulfanyl
Uniqueness
What sets 2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in specific research and industrial applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, pH) to stabilize reactive intermediates like the 1,2,4-oxadiazole ring. For example, stepwise coupling of the benzodioxol and oxadiazole moieties under inert atmospheres minimizes oxidation byproducts . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity, particularly verifying the sulfanyl linkage and pyrimidin-ol tautomerism .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (40°C/75% relative humidity) with HPLC monitoring to detect degradation products. Polar functional groups (e.g., pyrimidin-4-ol) may hydrolyze under acidic conditions, necessitating pH-buffered storage solutions. Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming the oxadiazole-pyrimidine dihedral angle and hydrogen-bonding networks. For solution-state analysis, 2D NMR (e.g., H-C HSQC) resolves overlapping signals in the benzodioxol and dimethylpyrimidine regions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level model electrophilic/nucleophilic sites. For instance, the sulfanyl group’s electron density and pyrimidin-4-ol’s tautomeric equilibrium influence interactions with enzymatic targets like kinases or oxidoreductases . Pair these with molecular docking to prioritize in vitro assays.
Q. What strategies reconcile contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validate cell-based assays (e.g., MIC in antibacterial studies) with in silico ADMET predictions. For example, discrepancies in IC values may arise from membrane permeability differences in Gram-positive vs. Gram-negative bacteria. Use isogenic mutant strains to isolate target-specific effects .
Q. How does the compound’s conformational flexibility impact its binding to therapeutic targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in explicit solvent) reveal transient hydrogen bonds between the oxadiazole ring and protein residues. Compare free-energy landscapes (FELs) of ligand-bound vs. unbound states to identify critical binding poses .
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and bioactivity studies to drug design frameworks (e.g., structure-activity relationships for heterocyclic compounds) .
- Advanced Analytics : Integrate cheminformatics tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics and optimize continuous-flow synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
